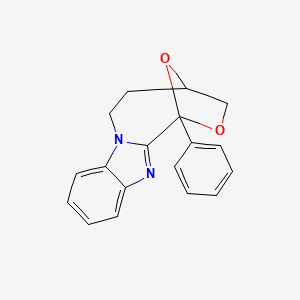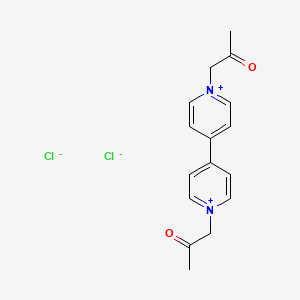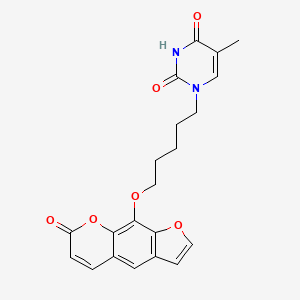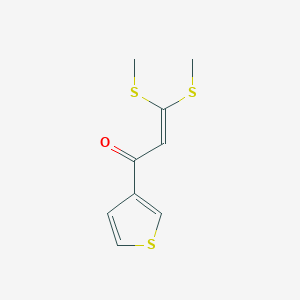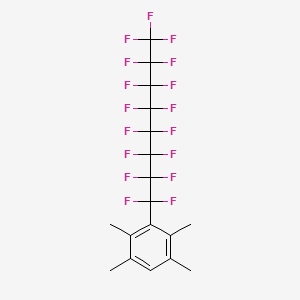![molecular formula C11H23N2O3+ B14433805 N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium CAS No. 75056-21-2](/img/structure/B14433805.png)
N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium is a complex organic compound with a unique structure that includes an acetamido group, a carboxypentyl chain, and a dimethylmethanaminium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the acetamido group, the introduction of the carboxypentyl chain, and the final quaternization to form the dimethylmethanaminium moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This may involve continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Applications De Recherche Scientifique
N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium include:
- N-[(5S)-5-amino-5-carboxypentanoyl]-L-cysteinyl-D-valine
- Renzapride
- N-[(5S,6S,9R)-5-methoxy-3,6,9-trimethyl-2-oxo-8-propyl-11-oxa-3,8-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-1-methyl-4-imidazolesulfonamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various scientific fields.
Propriétés
Numéro CAS |
75056-21-2 |
|---|---|
Formule moléculaire |
C11H23N2O3+ |
Poids moléculaire |
231.31 g/mol |
Nom IUPAC |
[(5S)-5-acetamido-5-carboxypentyl]-trimethylazanium |
InChI |
InChI=1S/C11H22N2O3/c1-9(14)12-10(11(15)16)7-5-6-8-13(2,3)4/h10H,5-8H2,1-4H3,(H-,12,14,15,16)/p+1/t10-/m0/s1 |
Clé InChI |
UNMNZFBQVJTYMP-JTQLQIEISA-O |
SMILES isomérique |
CC(=O)N[C@@H](CCCC[N+](C)(C)C)C(=O)O |
SMILES canonique |
CC(=O)NC(CCCC[N+](C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


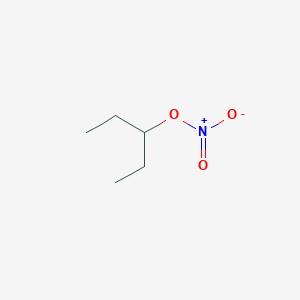

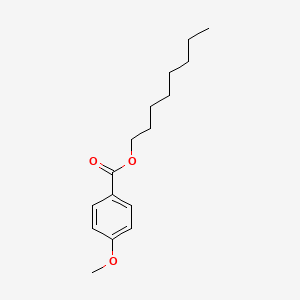


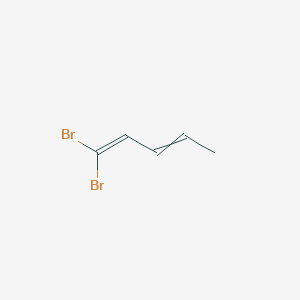
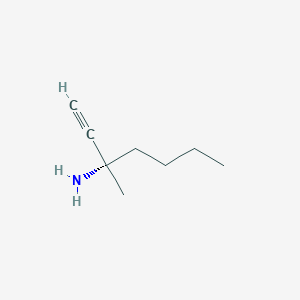
![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
